REACTION_CXSMILES
|
[C:1]([NH:9][CH:10]([CH3:18])[CH:11]([CH3:17])[C:12]([O:14]CC)=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O>[C:1]([NH:9][CH:10]([CH3:18])[CH:11]([CH3:17])[C:12]([OH:14])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(C(C(=O)OCC)C)C
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane (10 mL) and 1N HCl (5 mL)
|
Type
|
WASH
|
Details
|
The dichloromethane layer is washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overt sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(C(C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.249 mmol | |
AMOUNT: MASS | 0.055 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |